Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves several steps. One common method includes the reaction of 1,4-dihydroxyisoquinoline with phenoxybutyl ester under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It may also interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester: This compound shares a similar structure but has a methyl ester group instead of a butyl ester group.
Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Another similar compound with an ethyl ester group.
Uniqueness
Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The butyl ester group may provide different pharmacokinetic properties compared to other ester derivatives, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C20H19NO5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
butyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-2-3-11-25-20(24)17-18(22)15-10-9-14(12-16(15)19(23)21-17)26-13-7-5-4-6-8-13/h4-10,12,22H,2-3,11H2,1H3,(H,21,23) |
InChI Key |
GBEOWBKZZLRWMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)N1)O |
Origin of Product |
United States |
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